5-Methylnaphthalen-1-ol
Overview
Description
5-Methylnaphthalen-1-ol is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring system with a hydroxyl group at the first position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnaphthalen-1-ol typically involves the methylation of naphthalen-1-ol. One common method includes the Friedel-Crafts alkylation reaction, where naphthalen-1-ol is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with Lewis acid catalysts.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro-5-methylnaphthalen-1-ol.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Methylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the production of fragrances and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylnaphthalen-1-ol involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular membranes. The hydroxyl group allows for hydrogen bonding, which can influence its binding affinity to proteins and other biomolecules. Pathways involved may include oxidative stress response and anti-inflammatory signaling .
Comparison with Similar Compounds
Naphthalen-1-ol: Lacks the methyl group at the fifth position, leading to different chemical reactivity and biological activity.
5-Methylnaphthalene: Lacks the hydroxyl group, resulting in different physical and chemical properties.
1-Naphthol: Similar structure but without the methyl group, affecting its solubility and reactivity.
Uniqueness: Its dual functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various fields .
Properties
IUPAC Name |
5-methylnaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFNCYKOPFBODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463265 | |
Record name | 5-methylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51149-87-2 | |
Record name | 5-methylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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